4-(Furan-2-yl)-2-hydroxybenzaldehyde
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Overview
Description
4-(Furan-2-yl)-2-hydroxybenzaldehyde is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring attached to a benzaldehyde moiety, with a hydroxyl group at the ortho position relative to the aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Furan-2-yl)-2-hydroxybenzaldehyde can be achieved through several methods. One common approach involves the condensation of 2-hydroxybenzaldehyde with furan-2-carbaldehyde in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions in an appropriate solvent like ethanol or methanol.
Another method involves the use of a palladium-catalyzed cross-coupling reaction between 2-hydroxybenzaldehyde and a furan derivative. This method requires the use of a palladium catalyst, a base, and a suitable ligand to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, solvent, and catalyst concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-(Furan-2-yl)-2-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can undergo substitution reactions, such as esterification with acyl chlorides or alkylation with alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine or triethylamine.
Major Products Formed
Oxidation: 4-(Furan-2-yl)-2-hydroxybenzoic acid.
Reduction: 4-(Furan-2-yl)-2-hydroxybenzyl alcohol.
Substitution: Various esters or ethers depending on the substituent introduced.
Scientific Research Applications
4-(Furan-2-yl)-2-hydroxybenzaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimicrobial and anticancer compounds.
Materials Science: The compound is utilized in the development of organic materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is employed in the synthesis of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-(Furan-2-yl)-2-hydroxybenzaldehyde depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The furan ring and hydroxyl group play crucial roles in binding to the target site, while the aldehyde group may undergo chemical modifications that enhance its activity.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxybenzaldehyde: Lacks the furan ring, making it less versatile in certain applications.
Furan-2-carbaldehyde: Lacks the hydroxyl group, reducing its potential for hydrogen bonding and reactivity.
4-(Furan-2-yl)benzaldehyde: Lacks the hydroxyl group, affecting its solubility and reactivity.
Uniqueness
4-(Furan-2-yl)-2-hydroxybenzaldehyde is unique due to the presence of both the furan ring and the hydroxyl group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-(furan-2-yl)-2-hydroxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O3/c12-7-9-4-3-8(6-10(9)13)11-2-1-5-14-11/h1-7,13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIBDUKJERQBCPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=C(C=C2)C=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30685021 |
Source
|
Record name | 4-(Furan-2-yl)-2-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30685021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261943-30-9 |
Source
|
Record name | 4-(Furan-2-yl)-2-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30685021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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